2-chloro-N-(3-chloro-4-cyanophenyl)acetamide
Overview
Description
2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide is an organic compound with the molecular formula C9H6Cl2N2O. It is characterized by the presence of chloro, cyano, and acetamide functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Major Products:
Substitution: Corresponding substituted amides or thioamides.
Reduction: 3-chloro-4-aminophenylacetamide.
Scientific Research Applications
2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chloro groups can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
- 2-Chloro-N-(3-ethylphenyl)acetamide .
Comparison: 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-cyanophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-7-2-1-6(5-12)8(11)3-7/h1-3H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBJKVDUYDPVGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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